molecular formula C38H72N2O4 B14550305 N,N'-(Ethane-1,2-diyl)bis[N-(3-butoxypropyl)undec-10-enamide] CAS No. 61797-76-0

N,N'-(Ethane-1,2-diyl)bis[N-(3-butoxypropyl)undec-10-enamide]

Cat. No.: B14550305
CAS No.: 61797-76-0
M. Wt: 621.0 g/mol
InChI Key: XCSLJWWDZJNIFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-(Ethane-1,2-diyl)bis[N-(3-butoxypropyl)undec-10-enamide] is a complex organic compound characterized by its unique molecular structure. This compound falls under the category of bis-amides, which are known for their diverse applications in various fields such as chemistry, biology, and industry.

Properties

CAS No.

61797-76-0

Molecular Formula

C38H72N2O4

Molecular Weight

621.0 g/mol

IUPAC Name

N-(3-butoxypropyl)-N-[2-[3-butoxypropyl(undec-10-enoyl)amino]ethyl]undec-10-enamide

InChI

InChI=1S/C38H72N2O4/c1-5-9-13-15-17-19-21-23-27-37(41)39(29-25-35-43-33-11-7-3)31-32-40(30-26-36-44-34-12-8-4)38(42)28-24-22-20-18-16-14-10-6-2/h5-6H,1-2,7-36H2,3-4H3

InChI Key

XCSLJWWDZJNIFD-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCCN(CCN(CCCOCCCC)C(=O)CCCCCCCCC=C)C(=O)CCCCCCCCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Ethane-1,2-diyl)bis[N-(3-butoxypropyl)undec-10-enamide] typically involves the reaction of ethane-1,2-diamine with 3-butoxypropylamine and undec-10-enoic acid. The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the formation of the bis-amide bond. The reaction mixture is usually heated to a specific temperature and maintained for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N’-(Ethane-1,2-diyl)bis[N-(3-butoxypropyl)undec-10-enamide] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-(Ethane-1,2-diyl)bis[N-(3-butoxypropyl)undec-10-enamide] has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential as an antimicrobial and antileishmanial agent.

    Medicine: Investigated for its potential therapeutic effects in treating parasitic infections.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-(Ethane-1,2-diyl)bis[N-(3-butoxypropyl)undec-10-enamide] involves its interaction with specific molecular targets. For instance, in biological systems, the compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effect. Molecular docking studies have shown that the compound can effectively bind to the active site of enzymes involved in redox metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-(Ethane-1,2-diyl)bis[N-(3-butoxypropyl)undec-10-enamide] stands out due to its unique butoxypropyl and undec-10-enamide groups, which confer distinct chemical and biological properties. These structural features make it particularly effective in specific applications, such as antimicrobial activity and catalysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.